N-(3-Cyanophenyl)-2-(6,8-dichloro-4-oxoquinazolin-3(4H)-yl)acetamide
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Overview
Description
N-(3-Cyanophenyl)-2-(6,8-dichloro-4-oxoquinazolin-3(4H)-yl)acetamide is a synthetic organic compound that belongs to the class of quinazolinone derivatives
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(3-Cyanophenyl)-2-(6,8-dichloro-4-oxoquinazolin-3(4H)-yl)acetamide typically involves multi-step organic reactions. A common synthetic route may include:
Formation of the Quinazolinone Core: This can be achieved by reacting 2-amino-5,7-dichlorobenzamide with a suitable reagent to form the quinazolinone core.
Introduction of the Acetamide Group: The acetamide group can be introduced by reacting the quinazolinone intermediate with chloroacetyl chloride in the presence of a base.
Attachment of the Cyanophenyl Group: The final step involves the reaction of the intermediate with 3-cyanophenylamine under appropriate conditions to yield the target compound.
Industrial Production Methods
Industrial production methods for such compounds often involve optimization of the reaction conditions to maximize yield and purity. This may include the use of catalysts, controlled temperatures, and specific solvents.
Chemical Reactions Analysis
Types of Reactions
N-(3-Cyanophenyl)-2-(6,8-dichloro-4-oxoquinazolin-3(4H)-yl)acetamide can undergo various chemical reactions, including:
Oxidation: The compound may be oxidized under specific conditions to form oxidized derivatives.
Reduction: Reduction reactions can be used to modify the functional groups within the compound.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the chloro and cyano groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.
Substitution: Reagents like sodium methoxide or potassium tert-butoxide may be employed for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinazolinone derivatives with additional oxygen-containing functional groups.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects in treating various diseases.
Industry: May be used in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of N-(3-Cyanophenyl)-2-(6,8-dichloro-4-oxoquinazolin-3(4H)-yl)acetamide involves its interaction with specific molecular targets. These may include enzymes, receptors, or other proteins. The compound may inhibit or activate these targets, leading to various biological effects. The exact pathways involved depend on the specific application and target.
Comparison with Similar Compounds
Similar Compounds
N-(3-Cyanophenyl)-2-(4-oxoquinazolin-3(4H)-yl)acetamide: Lacks the dichloro substitution.
N-(3-Cyanophenyl)-2-(6,8-dichloroquinazolin-3(4H)-yl)acetamide: Lacks the oxo group.
Uniqueness
N-(3-Cyanophenyl)-2-(6,8-dichloro-4-oxoquinazolin-3(4H)-yl)acetamide is unique due to the presence of both the dichloro and oxo groups, which may contribute to its distinct biological activities and chemical reactivity.
Properties
CAS No. |
618443-73-5 |
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Molecular Formula |
C17H10Cl2N4O2 |
Molecular Weight |
373.2 g/mol |
IUPAC Name |
N-(3-cyanophenyl)-2-(6,8-dichloro-4-oxoquinazolin-3-yl)acetamide |
InChI |
InChI=1S/C17H10Cl2N4O2/c18-11-5-13-16(14(19)6-11)21-9-23(17(13)25)8-15(24)22-12-3-1-2-10(4-12)7-20/h1-6,9H,8H2,(H,22,24) |
InChI Key |
BTNSXUWXUDYPCY-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC(=C1)NC(=O)CN2C=NC3=C(C2=O)C=C(C=C3Cl)Cl)C#N |
Origin of Product |
United States |
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